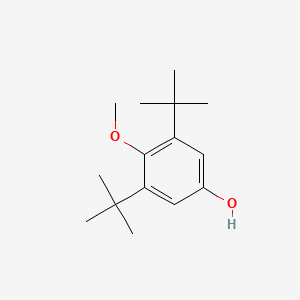

3,5-Di-tert-butyl-4-methoxyphenol

Beschreibung

Contextual Significance in Phenolic Chemistry

3,5-Di-tert-butyl-4-methoxyphenol belongs to the class of sterically hindered phenols, which are renowned for their antioxidant properties. The presence of the bulky tert-butyl groups in the ortho positions relative to the hydroxyl group is a defining structural feature. nih.gov This steric hindrance plays a crucial role in the compound's reactivity, particularly its ability to act as a radical scavenger. The electron-donating nature of the tert-butyl groups enhances the electron density on the aromatic ring and the hydroxyl group, which in turn stabilizes the resulting phenoxy radical formed during antioxidant activity. nih.gov This stabilization is key to its effectiveness in preventing oxidative degradation. nih.gov

The synthesis of related hindered phenolic antioxidants often involves strategies like Friedel-Crafts alkylation to introduce the bulky tert-butyl groups. The methoxy (B1213986) group can be introduced through nucleophilic substitution or Mitsunobu reaction on phenolic intermediates. For instance, a method for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596) involves the Michael addition reaction of 2,6-di-tert-butyl phenol (B47542) and methyl acrylate (B77674). google.com

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound and its derivatives extends beyond traditional organic chemistry into various interdisciplinary fields. These compounds are pivotal in materials science, particularly as antioxidants to improve the thermal stability and performance of polymers like acrylonitrile-butadiene-styrene (ABS) resin. researchgate.netresearchgate.net For example, the synthesis of reactive hindered phenolic antioxidants such as 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester (DBHMIE) has been shown to enhance the antioxidant capabilities of ABS resins. researchgate.net

In medicinal chemistry and biochemistry, derivatives of this phenolic structure are investigated for their biological activities. For instance, 3,5-di-tert-butylphenol (B75145) has been studied for its potential to combat Streptococcus mutans, a bacterium associated with dental caries, by inhibiting its acid production and biofilm formation. nih.gov Furthermore, related compounds like 3-tert-butyl-4-hydroxyanisole (a component of BHA) have been shown to induce phase II enzymes, suggesting a role in regulating carcinogen metabolism. lktlabs.commedchemexpress.com The study of its metabolism reveals the formation of various derivatives, such as 3-tert-butyl-4,5-dihydroxyanisole (B1209110) and tert-butyl hydroquinone, in rat liver microsomes. nih.gov

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and some of its closely related isomers and derivatives. These properties are crucial for understanding their behavior in various chemical and biological systems.

| Property | 2,6-Di-tert-butyl-4-methoxyphenol (B167138) | 2,5-Di-tert-butyl-4-methoxyphenol | (3,5-DI-TERT-BUTYL-4-METHOXY-PHENYL)-METHANOL |

| CAS Number | 489-01-0 sigmaaldrich.com | 1991-52-2 sigmaaldrich.com | 93629-17-5 lookchem.com |

| Molecular Formula | C15H24O2 sigmaaldrich.com | C15H24O2 sigmaaldrich.com | C16H26O2 lookchem.com |

| Molecular Weight | 236.35 g/mol sigmaaldrich.com | 236.35 g/mol sigmaaldrich.com | 250.381 g/mol lookchem.com |

| Melting Point | 102-106 °C sigmaaldrich.com | 99-102 °C sigmaaldrich.com | Not available |

| Boiling Point | Not available | Not available | 330.3 °C at 760 mmHg lookchem.com |

| Flash Point | Not applicable sigmaaldrich.com | Not applicable sigmaaldrich.com | 121.8 °C lookchem.com |

| Density | Not available | Not available | 0.96 g/cm³ lookchem.com |

Research Findings on the Antioxidant Activity of Related Phenolic Compounds

Research has extensively explored the antioxidant properties of hindered phenols. A study investigating the anti-inflammatory activity of artificial antioxidants found that combinations of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (B74144) (BHA) can have synergistic effects. iiarjournals.org Another study synthesized a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which exhibited superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT). japsonline.com The antioxidant activity of BHT is attributed to the two tert-butyl groups protecting the hydroxyl group, which allows it to quench free radicals effectively. mdpi.com

The following table presents a comparison of antioxidant activity from a study on a novel synthesized compound.

| Compound | In-vitro Antioxidant Activity (DPPH scavenging at 100 µM) |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Superior to BHT, comparable to ascorbic acid japsonline.com |

| Butylated hydroxytoluene (BHT) | Used as a reference synthetic antioxidant japsonline.com |

| Ascorbic acid | Used as a standard japsonline.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24289-65-4 |

|---|---|

Molekularformel |

C15H24O2 |

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

3,5-ditert-butyl-4-methoxyphenol |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9,16H,1-7H3 |

InChI-Schlüssel |

AAVVRTLPZNMPMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3,5-Di-tert-butyl-4-methoxyphenol

The creation of this compound is primarily achieved through the strategic alkylation of phenolic precursors. These methods are refined to control the position of the bulky tert-butyl groups, a crucial factor in the compound's ultimate properties.

Alkylation Reactions of Phenolic Precursors

A fundamental approach to synthesizing the precursor, 2,6-di-tert-butylphenol (B90309), is the Friedel–Crafts alkylation of phenol (B47542) with isobutene. This reaction is typically catalyzed by an aluminium phenoxide to ensure the selective addition of the tert-butyl groups at the ortho positions relative to the hydroxyl group. wikipedia.org The use of a strong Lewis acid catalyst like the Al³⁺ ion is critical for achieving this ortho-selectivity. wikipedia.org Without such a catalyst, the alkylation would preferentially occur at the para position, leading to the formation of 2,4-di-tert-butylphenol (B135424). wikipedia.org

Another method involves the alkylation of p-methoxyphenol with isobutylene (B52900) in the presence of an acid catalyst, such as methanesulfonic acid or trifluoromethanesulfonic acid, to produce 2,5-di-tert-butyl-4-methoxyphenol. google.com Additionally, 3-tert-butyl-4-hydroxyanisole can be synthesized from 2-tert-butylhydroquinone in methanol (B129727) with sulfuric acid as a catalyst. researchgate.net

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether can be achieved by reacting 2,6-di-tert-butylphenol with formaldehyde (B43269) and methanol. google.compatsnap.com This reaction can be catalyzed by various bases, including potassium tert-butoxide. patsnap.com

Advanced Catalytic Systems in Synthesis

The efficiency and selectivity of the synthesis of 2,6-di-tert-butylphenol derivatives are significantly influenced by the catalytic system employed. For instance, the alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674) is catalyzed by potassium 2,6-di-tert-butylphenoxide (ArOK). lp.edu.uaresearchgate.net The catalytic activity is dependent on the form of ArOK, with the monomeric form, synthesized at temperatures above 433 K, being more active than the dimeric form. lpnu.ua The reaction kinetics are influenced by the ArOK concentration, the ratio of 2,6-di-tert-butylphenol to methyl acrylate, and the presence of polar solvent microadditives. lp.edu.uaresearchgate.net

Derivatization Strategies and Analogue Synthesis

The functionalization of this compound and its precursors opens avenues to a wide array of derivatives with tailored properties. These strategies include esterification, phosphite (B83602) derivative synthesis, and the formation of conjugates.

Esterification and Phosphite Derivative Synthesis

Ester derivatives of sterically hindered phenols are of significant interest. For example, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is synthesized through the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, catalyzed by sodium methoxide. google.comgoogle.com This ester is a precursor for more complex antioxidants. wikipedia.org The esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with C8-C20 alcohols can be carried out using a strongly acidic gel-type ion-exchange resin as a catalyst. google.com

Phosphite derivatives are also synthesized for their antioxidant properties. Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite is synthesized from the reaction of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol with dibutyl phosphite. researchgate.net Another example is the synthesis of O-alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonates from O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonates and phosphorus pentachloride. researchgate.net These chlorophosphonates can then be reacted with aliphatic amines to form phosphonamidates. colab.ws

Interactive Data Table: Esterification and Phosphite Derivatives

| Derivative Name | Precursors | Catalyst/Reagent | Reference |

|---|---|---|---|

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2,6-di-tert-butylphenol, Methyl acrylate | Sodium methoxide | google.comgoogle.com |

| Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | 3,5-di-tert-butyl-4-hydroxybenzoic acid, 1-Hexadecanol | Strongly acidic gel-type ion-exchange resin | google.com |

| Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite | 2,6-di-tert-butyl-4-(3-hydroxyproyl)phenol, Dibutyl phosphite | Not specified | researchgate.net |

| O-Alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonates | O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonates | Phosphorus pentachloride | researchgate.net |

Formation of Hydrazones and Other Conjugates

Hydrazone derivatives of hindered phenols have been synthesized and studied for their biological activities. A series of hydrazones were synthesized from 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide and various benzaldehyde (B42025) derivatives. researchgate.net Similarly, the synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic hydrazide has been reported. researchgate.net Benzoyl hydrazones have also been synthesized starting from 3,5-dimethoxy-4-hydroxybenzaldehyde. nih.gov

Exploration of Structural Analogues with Modified Alkyl Chains

Research has been conducted on synthesizing structural analogues with different alkyl chains to modulate the compound's properties. For instance, the synthesis of 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)ethyl acrylate (PEA) and 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)propyl acrylate (PPA) has been explored to enhance the thermo-oxidative aging resistance of polymers. researchgate.net The key difference between these two analogues is the presence of an electron-donating group in the molecular structure of PPA. researchgate.net

Interactive Data Table: Structural Analogues with Modified Alkyl Chains

| Analogue Name | Key Structural Modification | Intended Application | Reference |

|---|---|---|---|

| 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)ethyl acrylate (PEA) | Acrylate ester linkage | Enhance thermo-oxidative aging resistance of polymers | researchgate.net |

| 2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)propyl acrylate (PPA) | Acrylate ester linkage with an additional methyl group (electron-donating) | Enhance thermo-oxidative aging resistance of polymers | researchgate.net |

Synthesis of Hindered Phenol-Based Ligands

The synthesis of hindered phenol-based ligands, such as derivatives of this compound, is a focal point of research due to their wide-ranging applications, including their role as antioxidants in polymers and other materials. nih.gov These compounds are characterized by bulky substituents, typically tert-butyl groups, positioned ortho to the phenolic hydroxyl group. nih.gov This steric hindrance is crucial for their antioxidant activity, as it stabilizes the phenoxyl radical formed upon donation of a hydrogen atom to scavenge free radicals. nih.gov

A variety of synthetic routes have been developed to introduce functional groups onto the hindered phenol scaffold, thereby creating ligands with tailored properties. For instance, a two-step procedure has been reported for the synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester, starting from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, 3-bromo-1-propanol, and 2,4-dihydroxybenzophenone. nih.gov This exemplifies a common strategy involving the derivatization of the phenolic backbone.

Another approach involves the direct modification of a simpler hindered phenol. For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) can be produced in high yields by reacting 2,6-di-tert-butylphenol with hexamethylenetetramine or a combination of formaldehyde and ammonium (B1175870) acetate (B1210297) in an aqueous acetic acid medium. google.com This aldehyde can then serve as a versatile intermediate for the synthesis of more complex ligands. A subsequent reduction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde using a strong protic reducing agent like sodium borohydride (B1222165) yields 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. google.com

Furthermore, ligand coupling reactions provide a facile route to very hindered phenols. The reaction of 2,4,6-trimethoxyphenyllead triacetate with 3,5-di-tert-butylphenol (B75145) at room temperature affords a highly hindered phenol product in good yield (87%). rsc.org

The table below summarizes key synthetic transformations for preparing hindered phenol-based ligands.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Di-tert-butylphenol | Hexamethylenetetramine, aqueous acetic acid | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | - | google.com |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Sodium borohydride, absolute ethanol | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | 93 | google.com |

| 3,5-Di-tert-butylphenol | 2,4,6-Trimethoxyphenyllead triacetate | A very hindered phenol | 87 | rsc.org |

| 2,6-Di-tert-butylphenol, Methyl acrylate | Sodium methoxide | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596) | - | google.com |

Mechanistic Aspects of Synthetic Reactions

The synthesis of phenolic compounds like this compound and its derivatives is governed by specific reaction mechanisms, with catalysts and addition reactions playing pivotal roles in determining reaction efficiency and product selectivity.

Role of Catalysts in Reaction Efficiency

Catalysts are fundamental to many synthetic routes for hindered phenols, influencing both the rate and outcome of the reactions. In the tert-butylation of phenols, a key step in the synthesis of many hindered phenol antioxidants, various acid catalysts are employed. mdpi.comnih.gov

Solid acid catalysts, such as Filtrol-24, K-10 montmorillonite (B579905) clay, and dodecatungstophosphoric acid (DTP) supported on K-10 clay, have been shown to be effective in the alkylation of 4-methoxyphenol (B1676288) with methyl tert-butyl ether (MTBE). researchgate.net The catalytic activity of these solid acids is directly related to their acidity, with stronger acids generally leading to higher conversion rates. researchgate.net For instance, the order of catalytic activity was found to be Filtrol-24 > DTP/K-10 > Deloxane ASP resin > K-10 Montmorillonite clay > S-ZrO2. researchgate.net The use of solid acids is advantageous as it can lead to cleaner, more environmentally friendly processes by avoiding the use of corrosive and difficult-to-separate homogeneous acid catalysts. researchgate.netgoogle.com

The pore structure of solid catalysts also plays a crucial role, especially in reactions involving bulky molecules. mdpi.com For the tert-butylation of phenol, microporous zeolites with small pore sizes (<2 nm) can hinder the diffusion of large molecules, leading to lower reaction activity. mdpi.com In contrast, hierarchical porous silica-alumina materials with both micropores and mesopores can enhance catalytic activity by providing a more accessible pore structure. mdpi.com

Ionic liquids have also emerged as efficient and recyclable catalysts for the alkylation of phenol with tert-butyl alcohol. nih.gov For example, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) has been successfully used as a catalyst, demonstrating excellent recycling performance. nih.gov

The table below highlights the influence of different catalysts on the synthesis of butylated hydroxy anisoles.

| Catalyst | Reactants | Key Findings | Reference |

| Filtrol-24, DTP/K-10, Deloxane ASP resin, K-10 Montmorillonite clay, S-ZrO2 | 4-Methoxyphenol, MTBE | Catalytic activity is dependent on the acidity of the solid acid. | researchgate.net |

| Hydrogen Y molecular sieve | p-Methoxy phenol, Methyl tert-butyl ether | Low-cost, reusable catalyst for a more efficient and environmentally friendly process. | google.com |

| Hierarchical porous silica-alumina materials | Phenol, tert-butanol | Materials with both micropores and mesopores show enhanced catalytic activity. | mdpi.com |

| 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | Phenol, tert-butyl alcohol | Efficient and easily recyclable ionic liquid catalyst. | nih.gov |

Addition Reactions in Phenolic Compound Formation

Addition reactions are a cornerstone in the synthesis of various phenolic compounds, including derivatives of this compound. A prominent example is the Michael addition reaction. google.com

The synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate can be achieved by reacting 2,6-di-tert-butylphenol with methyl acrylate. google.com This reaction proceeds via a Michael addition, catalyzed by an inorganic base such as sodium methoxide. google.com The reaction is followed by a H-1,5 migration to yield the final product. google.com

Another important type of addition reaction is the Friedel-Crafts alkylation. The synthesis of butylated hydroxy anisoles, for instance, is typically achieved through the Friedel-Crafts alkylation of 4-methoxyphenol. researchgate.net This reaction involves the addition of an alkyl group to the aromatic ring and is often catalyzed by strong acids. The use of solid acid catalysts in these reactions is a significant advancement, addressing the environmental concerns associated with traditional homogeneous acid catalysts. researchgate.net

Mechanistic Investigations of Chemical Activity

Free Radical Scavenging Mechanisms

The antioxidant capability of 3,5-Di-tert-butyl-4-methoxyphenol is primarily attributed to its function as a chain-breaking antioxidant, which involves the neutralization of free radicals.

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which this compound neutralizes free radicals is through Hydrogen Atom Transfer (HAT). In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and preventing it from causing oxidative damage. This reaction generates a stable phenoxy radical from the parent molecule.

ArOH + R• → ArO• + RH

Here, ArOH represents this compound, R• is a free radical, and ArO• is the resulting phenoxy radical.

Stabilization of Phenoxy Radicals via Electron Delocalization and Steric Hindrance

Following the hydrogen atom transfer, the resulting phenoxy radical (ArO•) is remarkably stable, a key feature of effective chain-breaking antioxidants. This stability arises from two main structural features:

Electron Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring. The para-methoxy group further enhances this delocalization, contributing to the stability of the radical.

Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group provide significant steric shielding. nih.gov This physical barrier protects the radical center from reacting with other molecules, thereby increasing its lifetime and preventing it from initiating new radical chains. nih.gov This steric hindrance is a defining characteristic of hindered phenolic antioxidants. nih.gov

The combination of these electronic and steric effects ensures that the phenoxy radical is sufficiently stable and does not propagate the radical chain reaction.

Stoichiometric Factors in Antiradical Activity

The stoichiometric factor (n) quantifies the number of free radicals that a single molecule of an antioxidant can neutralize. For many phenolic antioxidants, this value is theoretically close to two, as the initial phenoxy radical can sometimes react with a second free radical.

Redox Chemistry and Electron Transfer Processes

Beyond direct hydrogen atom transfer, this compound can engage in redox reactions, acting as a reducing agent and forming various oxidative intermediates.

Peroxidase-like Activity and Reductant Properties

In biological systems, peroxidases can catalyze the oxidation of phenolic compounds. Structurally related molecules, such as butylated hydroxyanisole (BHA), have been shown to act as electron donors for enzymes like lactoperoxidase and myeloperoxidase. nih.govnih.gov In these reactions, the phenol (B47542) reduces the activated enzyme (Compounds II and III) back to its native state, demonstrating its properties as a reductant. nih.gov

This peroxidatic oxidation of this compound would initially produce the phenoxy radical, which can then undergo further reactions, such as dimerization. For instance, the peroxidase-catalyzed oxidation of 2-tert-butyl-4-methoxyphenol (B74144) yields a C-C coupled dimer, 3,3'-di-t-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl. nih.gov

Table 1: Peroxidase-Mediated Reactions of a Related Phenol

| Enzyme System | Substrate | Product | Kinetic Parameter (for 2-t-butyl-4-methoxyphenol) |

| Rat Intestinal Peroxidase/H₂O₂ | 2-t-butyl-4-methoxyphenol | 3,3'-di-t-butyl-2,2'-dihydroxy-5,5'-dimethoxybiphenyl | K_m = 176 µM |

Data derived from studies on the isomer 2-t-butyl-4-methoxyphenol. nih.gov

Formation and Reactivity of Quinone Methides and Other Oxidative Intermediates

The oxidation of hindered phenols that contain an alkyl group at the para position can lead to the formation of highly reactive intermediates known as quinone methides. nih.govnih.gov While this compound has a methoxy (B1213986) group at the para-position, oxidative processes can still lead to related quinone-type structures or other intermediates. The formation of these species typically involves a two-electron oxidation process, which can be catalyzed by enzymes like cytochromes P450 or peroxidases. nih.gov

Quinone methides are electrophilic and can react with various biological nucleophiles. escholarship.org The generation of these intermediates is a key aspect of the bioactivation of some phenolic compounds. For phenols with alkyl groups, the process generally follows the pathway:

Phenol → Phenoxy Radical → Quinone Methide

Oxidative Degradation Pathways

The efficacy of hindered phenolic antioxidants is intrinsically linked to their degradation pathways upon intercepting radical species. The transformation of the parent phenol leads to a variety of oxidation products, the nature of which depends on the specific antioxidant, the oxidizing agent, and the reaction conditions.

The study of oxidative degradation is well-documented for butylated hydroxytoluene (BHT), a structurally related and widely used antioxidant. The oxidation of BHT can lead to several degradation products. researchgate.net During thermal decomposition, the primary products identified are isobutene and 2-tert-butyl-4-methylphenol. nih.gov When BHT is oxidized, it can form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH). nih.gov The subsequent thermal decomposition of BHTOOH yields a more complex mixture of secondary products, including BHT, 2,6-di-tert-butyl-4-ethylphenol, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). nih.gov

In the context of food processing, such as during frying, BHT has been shown to transform into products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q), and 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH). researchgate.netnih.gov The degradation of larger, more complex hindered phenols like Irganox 1010 and Irganox 1076 can initially produce simpler phenols such as 2,4-di-tert-butylphenol (B135424). researchgate.net

Generally, the oxidation of hindered phenolic antioxidants in various matrices, like lubricating oils, results in a broad range of carbonyl-containing compounds, including ketones, aldehydes, esters, and carboxylic acids. rasayanjournal.co.in

Table 1: Selected Oxidation Products of Butylated Hydroxytoluene (BHT)

| Parent Compound | Condition/Process | Primary/Secondary Products | Reference |

|---|---|---|---|

| Butylated Hydroxytoluene (BHT) | Thermal Decomposition | Isobutene, 2-tert-butyl-4-methylphenol | nih.gov |

| Butylated Hydroxytoluene (BHT) | Oxidation | 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) | nih.gov |

| BHTOOH | Thermal Decomposition | BHT, 2,6-di-tert-butyl-4-ethylphenol, 3,5-di-tert-butyl-4-hydroxybenzaldehyde | nih.gov |

| Butylated Hydroxytoluene (BHT) | Frying | BHT-CHO, BHT-Q, BHT-OH | researchgate.netnih.gov |

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of phenolic antioxidants. nih.gov These studies help elucidate the pathways of radical scavenging and subsequent degradation.

For a typical hindered phenol like BHT, oxidation can begin with a single electron transfer (SET) to form a cation radical (BHT•+). acs.org This species can then undergo a proton transfer (PT) to form the more stable phenoxyl radical (BHT•). acs.org Alternatively, these steps can be coupled in a concerted process (CPET). acs.org Computational models show that the spin density of the initial cation radical is distributed across the hydroxyl group and the aromatic ring. acs.org

Theoretical calculations are crucial for determining parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are key indicators of antioxidant activity. mdpi.comnih.gov A lower BDE for the phenolic O-H bond facilitates hydrogen atom transfer (HAT) to a radical species, which is a primary mechanism of antioxidant action. mdpi.comwikipedia.org The stability of the resulting phenoxyl radical, influenced by steric hindrance from the tert-butyl groups and delocalization of the unpaired electron, is also a critical factor. wikipedia.org

Computational studies on the degradation of BHT have suggested that the formation of isobutene can occur via two main pathways, with the addition of a hydroxyl radical to the C2 position of the BHT ring being a more likely route than hydrogen abstraction from a tert-butyl group. wikipedia.org Semi-automated computational approaches have been developed to map out the complex reaction networks of phenolic compounds under advanced oxidation conditions, identifying all plausible reaction channels, including hydroxylation, oxidative cleavage, and ring-opening. chemrxiv.org These models can calculate reaction rate constants and predict product distributions under various conditions. chemrxiv.org

Table 2: Key Theoretical Parameters in Phenolic Antioxidant Activity

| Parameter | Significance in Degradation Mechanism | Computational Method Reference |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Indicates the ease of donating a hydrogen atom to a radical. A lower BDE correlates with higher antioxidant activity via the HAT mechanism. | mdpi.comnih.gov |

| Ionization Potential (IP) | Relates to the ability to donate an electron (SET mechanism). A lower IP suggests easier formation of the cation radical. | nih.goviiarjournals.org |

| HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electron-donating and accepting capabilities of the molecule. | mdpi.com |

| Spin Density | Describes the distribution of the unpaired electron in radical species, indicating areas of reactivity and stability. | acs.org |

Dimerization and Polymerization Mechanisms

Following the initial formation of a phenoxyl radical, subsequent reactions can lead to dimerization or polymerization, representing another pathway for the consumption of the antioxidant. The phenoxyl radicals are transient in solution but can be stabilized when incorporated into structured materials. rsc.org

The coupling of two phenoxyl radicals can result in the formation of dimers. acs.org This dimerization can occur through various linkages, such as C-C or C-O-C bonds, leading to different dimeric structures. For instance, the oxidation of 2,4-di-tert-butylphenol is known to yield a C-C coupled dimer. researchgate.net The oxidative self-coupling of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol using potassium ferricyanide (B76249) results in a complex spiro-dienone dimer. researchgate.net The specific products formed are influenced by the structure of the parent phenol and the reaction conditions. The bulky tert-butyl groups can impede certain coupling reactions, affecting the stereochemistry of the resulting dimers. researchgate.net

In some cases, the radical-mediated process can extend beyond dimerization to form higher molecular weight oligomers or polymers. researchgate.net This polymerization pathway is particularly relevant for catechol derivatives, which can oxidize to semiquinone radicals that undergo cross-coupling reactions. nih.gov While less common for monophenols like this compound compared to catechols, the potential for the phenoxyl radical to react with other molecules to form larger adducts exists. For example, the phenoxy radical of BHT can react with other species, leading to products like stilbenequinone (SQ). iiarjournals.org This process effectively transforms aqueous pollutants into solid, potentially recyclable products. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. For 3,5-Di-tert-butyl-4-methoxyphenol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive structural map.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments. The two tert-butyl groups, being chemically equivalent due to the molecule's symmetry, produce a single, strong singlet. The methoxy (B1213986) group also gives rise to a characteristic singlet, while the aromatic protons, also equivalent, appear as another singlet. The phenolic hydroxyl proton signal is also observed, though its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal. The spectrum shows signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (hydroxyl, methoxy, and tert-butyl).

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| tert-Butyl Protons | ~1.4 | Singlet |

| Methoxy Protons | ~3.7 | Singlet |

| Aromatic Protons | ~6.7 | Singlet |

| Hydroxyl Proton | Variable | Singlet |

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ) ppm |

| tert-Butyl (CH₃) | ~30 |

| tert-Butyl (quaternary C) | ~35 |

| Methoxy (OCH₃) | ~60 |

| Aromatic CH | ~110 |

| Aromatic C-O (hydroxyl) | ~150 |

| Aromatic C-O (methoxy) | ~155 |

| Aromatic C (tert-butyl substituted) | ~140 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR. science.gov

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the case of this compound, a COSY spectrum would be relatively simple due to the high degree of symmetry and lack of adjacent, non-equivalent protons, thus showing minimal cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is a powerful tool for definitively assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms. For instance, the aromatic proton signal would show a correlation to the aromatic CH carbon signal, and the methoxy proton signal would correlate with the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This technique is crucial for piecing together the entire molecular structure. For example, the protons of the tert-butyl groups would show correlations to the quaternary carbon of the same group, as well as to the adjacent aromatic carbons. The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached. These correlations provide unambiguous evidence for the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds. epa.gov In this technique, the sample is first separated based on its components' boiling points and interactions with the GC column, and then each separated component is analyzed by the mass spectrometer.

For this compound, GC-MS can be used for both its identification in various samples and for its quantification. The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern that aids in its structural confirmation. nih.gov Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Mass Spectrometry Data (GC-MS) for this compound nih.gov

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 236 | Molecular Ion [M]⁺ |

| 221 | Loss of a methyl group [M-CH₃]⁺ |

| 179 | Loss of a tert-butyl group [M-C(CH₃)₃]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. It is particularly useful for the analysis of transformation products of this compound in various environmental and biological matrices. mdpi.comuzh.ch

The transformation of this compound can lead to a variety of products through processes such as oxidation and conjugation. LC-MS allows for the separation of these transformation products from the parent compound and other matrix components. The high-resolution mass spectrometry (HRMS) capabilities of modern LC-MS systems enable the accurate determination of the elemental composition of the transformation products, which is crucial for their identification. Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis of the selected precursor ions. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its functional groups. nih.gov These include the O-H stretching vibration of the phenolic hydroxyl group, the C-H stretching vibrations of the alkyl and aromatic groups, the C=C stretching vibrations of the aromatic ring, and the C-O stretching vibrations of the ether and phenol (B47542) groups. The positions and intensities of these bands can be used for the identification and characterization of the compound. Computational methods are often used in conjunction with experimental data to assign the observed vibrational bands to specific molecular motions. nih.gov

Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3600 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Alkyl) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether & Phenol) | 1260 - 1000 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. The most prominent of these is the O-H stretching band of the phenolic hydroxyl group. In a dilute solution of carbon tetrachloride, this band appears at a higher frequency (around 3645 cm⁻¹) compared to unhindered phenols. cdnsciencepub.comresearchgate.net This increase in frequency is attributed to the steric repulsion between the phenolic hydrogen and the bulky tert-butyl groups at the ortho positions, which forces the O-H bond to lie within the plane of the benzene (B151609) ring. cdnsciencepub.comresearchgate.net

Other key absorption bands include those for C-H stretching of the alkyl (tert-butyl and methoxy) groups, aromatic C=C stretching, and C-O stretching of the methoxy and phenolic groups. The presence of two tert-butyl groups can be confirmed by the characteristic bending vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3645 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1580-1600 |

| C-O (Aryl ether) | Stretching | 1230-1270 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing insights into the vibrational modes of a molecule. spectroscopyonline.com It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be effectively used to characterize the aromatic ring and the tert-butyl group vibrations. nih.gov

The technique is also valuable for distinguishing between isomers and for quantitative analysis in mixtures. spectroscopyonline.com The Raman spectrum of this compound would show strong signals for the symmetric breathing of the benzene ring and the C-C stretching vibrations of the tert-butyl groups. These distinct spectral fingerprints allow for its unambiguous identification.

Table 2: Key Raman Shifts for this compound

| Functional Group/Vibration | Approximate Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | 990-1010 |

| C-C Stretch (tert-butyl) | 700-800 |

| Aromatic C-H Bending | 1000-1100 |

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

Furthermore, X-ray crystallography is essential for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their characterization is crucial in various applications. While specific crystallographic data for this compound is not widely published in readily accessible literature, the technique remains the gold standard for such solid-state structural elucidation. nih.govrsc.org

Table 3: Representative Crystal Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and oxygen) in a compound. This analysis provides experimental verification of the empirical and molecular formula. For this compound (C₁₅H₂₄O₂), the theoretical elemental composition can be calculated from its molecular weight.

The experimental values obtained from elemental analysis are compared with the theoretical values. A close agreement between the experimental and theoretical percentages confirms the elemental composition and purity of the synthesized or isolated compound.

Table 4: Elemental Composition of this compound (C₁₅H₂₄O₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 76.22 |

| Hydrogen (H) | 10.24 |

Compound Names Mentioned in this Article

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon tetrachloride |

| 2,5-di-tert-butyl-4-methoxy phenol |

| p-methoxyphenol |

| Tris-(3,5-di-t-butyl-4-hydroxyphenylthio) phosphine |

| 4-mercapto-2,6-di-t-butylphenol |

| phosphorous trichloride |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenolic compounds, including 3,5-Di-tert-butyl-4-methoxyphenol, to predict various chemical properties.

Calculation of Homolytic Bond Dissociation Enthalpies (BDE)

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter for assessing the antioxidant activity of phenolic compounds. It represents the energy required to break the O-H bond, forming a phenoxyl radical and a hydrogen atom. A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals.

DFT calculations, particularly using the B3LYP functional with a 6-311++G** basis set, have been effectively used to compute the O-H BDE for a range of para-substituted sterically hindered phenols. stuba.sk These theoretical calculations are generally in good agreement with experimental values, with deviations often within 2-3 kcal/mol. pan.olsztyn.pl For 2,6-di-tert-butyl-4-methoxyphenol (B167138), an experimental BDE value of 79.6 kcal/mol has been reported. researchgate.net The presence of the two bulky tert-butyl groups ortho to the hydroxyl group, and the electron-donating methoxy (B1213986) group at the para position, influences this value by stabilizing the resulting phenoxyl radical. researchgate.net

Table 1: Reported Bond Dissociation Enthalpy (BDE) of the Phenolic O-H Bond

| Compound | Method | BDE (kcal/mol) |

|---|---|---|

| 2,6-Di-tert-butyl-4-methoxyphenol | Experimental | 79.6 researchgate.net |

Determination of Ionization Potentials (IP)

The ionization potential (IP) is another key descriptor of antioxidant activity, representing the energy required to remove an electron from the phenol (B47542) to form a radical cation. This parameter is particularly relevant in mechanisms involving single-electron transfer. DFT methods are also employed to calculate the IP of phenolic compounds. stuba.sk

Quantitative structure-activity relationship (QSAR) studies on phenolic antioxidants have successfully used IP as a descriptor to model and predict antioxidant activity. jocpr.com For sterically hindered phenols, electron-donating substituents are known to lower the ionization potential, which is a trend that can be accurately predicted by DFT calculations. stuba.sk

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

Frontier molecular orbital (FMO) theory provides valuable insights into the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For phenolic compounds, the distribution of the HOMO is typically localized on the phenol ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. DFT calculations can precisely map the HOMO and LUMO distributions and their corresponding energy levels. researchgate.net The energy of the HOMO is often correlated with the ionization potential and the molecule's antioxidant activity. nih.gov A higher EHOMO value indicates a better electron-donating ability.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. In the context of chemical reactivity, QSAR studies on phenolic compounds aim to predict their antioxidant efficacy based on calculated molecular descriptors. nih.govresearchgate.net

These studies often employ a variety of descriptors, including electronic parameters like the O-H bond dissociation enthalpy (BDE) and ionization potential (IP), as well as steric and lipophilic parameters. jocpr.com For instance, a QSAR analysis of substituted 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives, which share the same hindered phenolic core as this compound, revealed that their anti-inflammatory activity is significantly correlated with thermodynamic and sterimol parameters. Such models can guide the design of new molecules with enhanced reactivity by identifying the key structural features that govern their activity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediates, and locating transition states. This is particularly useful for understanding the complex reactions of hindered phenols. vinatiorganics.comstabilization-technologies.com

For example, DFT studies have been used to investigate the reaction mechanism of di-tert-butyl phenols in reactions like the Kolbe-Schmitt carboxylation. These studies calculate the Gibbs free energy of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. The analysis of the transition state structures provides crucial information about the energy barriers of the reaction, explaining the regioselectivity and the formation of different products. Such theoretical investigations can shed light on reaction conditions and catalyst effects, guiding experimental efforts to optimize reaction outcomes.

Molecular Docking Studies for Ligand-Target Interactions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to model the interaction of a ligand with a biological target like an enzyme or receptor, the principles of molecular docking can also be applied to understand interactions in broader chemical systems. mdpi.comresearchgate.netnih.govufms.br

In the context of this compound, molecular docking could be used to model its interaction with surfaces, catalysts, or other molecules in a chemical mixture. By predicting the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), docking simulations can provide insights into the role of the phenol in various chemical processes. For instance, understanding how this hindered phenol interacts with a polymer matrix at a molecular level can help in designing more effective stabilization systems.

Chemical Applications in Materials Science and Industrial Processes

Role as an Antioxidant in Polymer Stabilization

As a member of the hindered phenol (B47542) class of antioxidants, 3,5-Di-tert-butyl-4-methoxyphenol plays a crucial role in the stabilization of polymers. nih.govwikipedia.org These antioxidants are vital for preventing the thermal degradation of polymers during high-temperature processing and for extending the service life of the final products. nih.gov The hydrophobic nature of the tert-butyl groups makes it particularly suitable for use in non-polar environments like plastics. nih.gov

The stabilizing effect of this compound stems from its ability to function as a primary antioxidant. The mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to the highly reactive free radicals (R•, RO•, ROO•) that propagate the oxidative degradation chain reaction in polymers. This process is outlined in the table below.

Table 1: Antioxidant Mechanism of Hindered Phenols

| Step | Reaction | Description |

|---|---|---|

| Initiation | Polymer → R• | Heat or UV light generates initial free radicals from the polymer chain. |

| Propagation | R• + O₂ → ROO• ROO• + Polymer-H → ROOH + R• | The initial radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from the polymer, creating a hydroperoxide and another free radical. |

| Termination | ROO• + Phenol-OH → ROOH + Phenol-O• | The antioxidant donates a hydrogen atom to the peroxy radical, deactivating it. |

| Stabilization | Phenol-O• → Stable, non-reactive products | The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which sterically hinder further reactions and prevent it from initiating new degradation chains. |

The two tert-butyl groups ortho to the hydroxyl group sterically hinder the phenolic radical (Phenol-O•), making it very stable and unreactive. This prevents the antioxidant itself from becoming a pro-oxidant. This steric hindrance is a defining characteristic of hindered phenolic antioxidants and is key to their effectiveness in providing both thermal and UV stability. nih.gov

Applications in Hydrocarbon-Based Systems

The utility of this compound extends to the stabilization of various hydrocarbon-based systems, including fuels, oils, and organic solvents.

This compound is used as an antioxidant in petroleum products and jet fuels. chemotechnique.sefishersci.com Similar to other phenolic antioxidants like Butylated Hydroxytoluene (BHT), it prevents the oxidation of unsaturated fats and other components in oils and fuels, which can lead to the formation of gums, sludge, and deposits. sigmaaldrich.com The addition of such antioxidants is critical for maintaining the quality and stability of fuels and lubricants during long-term storage and use. ncsu.edu For instance, studies on biodiesel have shown that phenolic antioxidants like Butylated Hydroxyanisole (BHA), a related compound, are effective in enhancing oxidation stability. ncsu.edu

Many common organic solvents, particularly ethers, can undergo autoxidation when exposed to air and light, leading to the formation of dangerously unstable peroxides. sigmaaldrich.comyale.edu These peroxides can explode when subjected to heat, friction, or mechanical shock, posing a significant safety hazard, especially during distillation or evaporation processes where they can become concentrated. yale.eduutexas.edu

To mitigate this risk, free radical scavengers are often added as inhibitors to peroxide-forming solvents. sigmaaldrich.com Phenolic antioxidants like this compound can function as effective inhibitors by interrupting the free-radical chain reactions that lead to peroxide formation. sigmaaldrich.comutexas.edu While an inhibitor slows down the oxidation process, it does not completely prevent it, so monitoring peroxide levels in older solvents remains important. utexas.edu

Stabilization in Coatings, Adhesives, and Sealants

This compound is also found in paints, glues (adhesives), and sealants. nih.govchemotechnique.se In these applications, antioxidants are crucial for preventing the thermal degradation of the polymeric components. nih.gov The oxidative degradation of the binders in coatings, adhesives, and sealants can lead to discoloration, loss of adhesion, cracking, and a general decrease in performance and durability. By incorporating hindered phenolic antioxidants, the stability and service life of these materials are significantly enhanced. nih.gov

Use as Polymerization Inhibitors for Monomers

This compound, also known as 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP), is recognized for its role as a polymerization inhibitor, particularly for vinyl monomers like styrene (B11656). chemicalbook.com The unwanted polymerization of monomers such as styrene is a significant industrial challenge during their purification, storage, and transportation, as it can lead to the formation of undesired polymers, increased viscosity, and potential thermal runaway reactions. chemicalbook.com Phenolic compounds, including DTBMP, act as inhibitors by transforming initiator and propagator radicals into non-radical forms or less reactive radicals, thereby halting the polymerization chain reaction. chemicalbook.com

In comparative studies, DTBMP has demonstrated high effectiveness in inhibiting the polymerization of styrene. Research has shown that its performance can exceed that of other common phenolic inhibitors. For instance, in a study comparing various phenolic inhibitors, DTBMP was found to be the most effective, followed by butylated hydroxytoluene (BHT). chemicalbook.com The efficiency of these inhibitors is evaluated by measuring parameters like polymer growth percentage and monomer conversion over time. After a 4-hour period, styrene treated with DTBMP showed a polymer growth of only 16.40% and a conversion percentage of 0.048%. chemicalbook.com This superior performance is attributed to the electronic effects of its substituent groups. chemicalbook.com

The table below presents comparative data on the effectiveness of DTBMP and other inhibitors in controlling styrene polymerization after 4 hours.

| Inhibitor | Polymer Growth (%) | Styrene Conversion (%) |

| 2,6-Di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |

| 4-hydroxy-TEMPO | 24.85 | 0.065 |

| 4-oxo-TEMPO | 46.80 | 0.134 |

| Data sourced from a comparative study on styrene polymerization inhibitors. chemicalbook.com |

Furthermore, investigations into synergistic effects have revealed that combining DTBMP with other types of inhibitors, such as stable nitroxide radicals, can enhance the inhibition performance significantly. A blend of 75% DTBMP and 25% 4-hydroxy-TEMPO was identified as having the most potent synergistic effect, reducing polymer growth to just 8.60% after 4 hours. This highlights the potential for customized inhibitor packages to meet specific industrial requirements for monomer stabilization.

Role as a Catalyst in Chemical Manufacturing

The role of this compound as a catalyst in chemical manufacturing is not well-documented in available research. Searches for its catalytic activity have not yielded significant results indicating its use as a primary catalyst. However, the compound has been noted as a participant in reactions that are catalyzed by other agents. For example, 2,6-Di-tert-butyl-4-methoxyphenol is known to take part in tandem reactions catalyzed by Indium(III) trifluoromethanesulfonate, where it acts as a reactant nucleophile rather than a catalyst. chemicalbook.com While structurally related phenoxy-imine compounds are used as ligands in catalyst systems for olefin polymerization, this is a distinct application from the compound itself acting as the catalyst. nih.gov Therefore, based on current information, its primary industrial function is as an antioxidant and polymerization inhibitor, not as a catalyst.

Corrosion Inhibition Mechanisms for Materials

While this compound is primarily known as an antioxidant for polymers, its chemical structure suggests potential as a corrosion inhibitor for metals. The general mechanism for corrosion inhibition by phenolic compounds involves their adsorption onto the metal surface, creating a protective film that impedes corrosive interactions. researchgate.netnih.gov This adsorption is facilitated by the presence of electron-rich centers in the molecule.

The key functional groups in this compound that would contribute to this mechanism are:

The Phenolic Hydroxyl (-OH) Group: This group can chemisorb onto the metal surface, forming a coordinate bond by donating electrons to the vacant d-orbitals of the metal atoms. researchgate.net

The Benzene (B151609) Ring: The π-electrons of the aromatic ring provide another source of electrons that can interact with the metal surface, strengthening the adsorption and the stability of the protective film. nih.gov

The bulky tert-butyl groups on the phenol ring are a defining feature of hindered phenols. vinatiorganics.com This steric hindrance, while primarily influencing its antioxidant activity by protecting the hydroxyl group, also plays a role in how the molecule packs on the metal surface. By forming a dense, hydrophobic barrier, these bulky groups can physically block water and aggressive corrosive species (like chloride ions) from reaching the metal. researchcommons.org This barrier formation is a common mechanism for large organic inhibitors. researchcommons.org

Therefore, the corrosion inhibition mechanism for this compound can be described as a combination of:

Chemisorption: The molecule chemically bonds to the metal surface via its hydroxyl group and π-electron system.

Surface Film Formation: Adsorbed molecules form a protective layer that isolates the metal from the corrosive environment.

Physical Barrier: The bulky alkyl groups enhance the protective layer, creating a more robust and hydrophobic barrier against corrosive agents. researchcommons.org

Environmental Chemical Transformations and Degradation Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 3,5-Di-tert-butyl-4-methoxyphenol, these pathways primarily include photochemical reactions and oxidative processes.

The photochemical transformation of phenolic compounds is a significant abiotic degradation pathway in the environment. While specific studies on the direct photodegradation of this compound are limited, the behavior of structurally similar hindered phenolic antioxidants provides insight into potential transformation routes.

The photodegradation of hindered phenols can be influenced by various factors, including the presence of other substances. For instance, the presence of hindered amine light stabilizers (HALS) has been shown to promote the discoloration of 2,6-di-tert-butyl-4-methylphenol (BHT) under elevated temperatures. jst.go.jp This process involves the oxidation of BHT to form colored products like quinone methide and stilbenequinone, a reaction that can be catalyzed by titanium dioxide. jst.go.jp

Furthermore, research on the photodegradation of 2,6-di-tert-butylphenol (B90309) has been conducted using photocatalysts such as metal-organic frameworks (MOFs). researchgate.net The irradiation of photochromic phenoxyl–imidazolyl radical complexes with UV light can lead to the homolytic cleavage of C–O bonds, resulting in the formation of biradical species. acs.org These studies suggest that sunlight can induce significant transformations in hindered phenolic compounds, leading to a variety of degradation products. Polymers, which are susceptible to degradation from heat and UV light, are often protected by the addition of antioxidants like hindered phenols to enhance their stability. everlight-uva.com

Oxidative processes are a key abiotic degradation pathway for hindered phenolic antioxidants. The antioxidant activity of these compounds is derived from their ability to donate a hydrogen atom from the phenolic hydroxyl group to terminate free radical chain reactions. nih.gov This process, however, leads to the transformation of the antioxidant molecule itself.

Studies on the oxidation of structurally related compounds provide a model for the potential oxidative degradation of this compound. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) with oxygen and sodium hydroxide (B78521) at elevated temperatures yields products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov Similarly, the oxidation of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol using potassium ferricyanide (B76249) in an alkaline medium results in oxidative self-coupling to form a spiro-dienone derivative. researchgate.net

The transformation of hindered phenolic antioxidants can also lead to discoloration, which is often linked to the purity of the additive and the specific reaction pathways. stabilization-technologies.com The initial oxidation product of a hindered phenol (B47542) is a phenoxyl radical, which is stabilized by the bulky tert-butyl groups. This radical can then undergo further reactions to form a variety of more stable products.

Biotransformation Pathways in Environmental Systems

In addition to abiotic processes, this compound and related compounds are subject to biotransformation by microorganisms in various environmental compartments.

The microbial degradation of alkylphenols has been a subject of extensive research. Bacteria, in particular, play a significant role in the breakdown of these compounds. Most bacteria capable of degrading nonylphenol, a well-studied alkylphenol, belong to the sphingomonads and related genera. exlibrisgroup.comnih.gov The degradation of long-chain alkylphenols by these bacteria often proceeds through an unusual ipso-substitution mechanism, which is different from the pathways observed for short-chain alkylphenols. nih.gov

For instance, Pseudomonas sp. strain KL28 can assimilate 4-n-alkylphenols with side chains of up to five carbons. microbiologyresearch.org The degradation pathway in this strain involves a multicomponent phenol hydroxylase and a catechol 2,3-dioxygenase. microbiologyresearch.org Another strain, Alcaligenes sp. F-3-4, isolated from industrial wastewater, has been shown to effectively degrade 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov This strain can utilize 2,6-DTBP as a sole source of carbon and energy. nih.gov The degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 involves the exclusive degradation of the ethylene (B1197577) oxide chain. nih.gov

Fungi also contribute to the biotransformation of alkylphenols, primarily through alkyl chain oxidation and the formation of phenolic polymers, involving both intracellular and extracellular oxidative enzymes. nih.gov

The degradation of synthetic phenolic antioxidants like this compound results in the formation of various transformation products (TPs) that have been detected in different environmental matrices and human samples. acs.orgnih.gov

Studies on butylated hydroxytoluene (BHT), a closely related compound, have identified several key TPs. These include 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q), and 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-quinol). acs.org These TPs have been found in indoor dust, indicating their persistence in indoor environments. epa.gov The ratio of the sum of these transformation products to the parent BHT has been found to be significant in human serum, indoor dust, and sewage sludge. acs.org

The presence of these TPs highlights the environmental transformation of the parent antioxidant compounds. For example, BHT-Q has been noted for its potential to cause DNA damage at low concentrations. acs.orgnih.gov The identification of these products is crucial for a comprehensive understanding of the environmental fate and potential risks associated with synthetic phenolic antioxidants.

Interactive Data Table of Transformation Products

Below is an interactive table summarizing the common transformation products of related synthetic phenolic antioxidants.

Future Directions in Chemical Research on 3,5 Di Tert Butyl 4 Methoxyphenol

Development of Green Synthetic Routes

The industrial synthesis of substituted phenols has traditionally relied on methods that are effective but environmentally taxing, often using homogeneous acids like sulfuric acid or aluminum chloride, which lead to separation challenges and waste generation. researchgate.net The future of 3,5-Di-tert-butyl-4-methoxyphenol synthesis is increasingly focused on green chemistry principles, emphasizing the use of safer solvents, recyclable catalysts, and energy-efficient processes. mdpi.com

A primary focus is the replacement of conventional liquid acid catalysts with solid acid catalysts. Research has shown the effectiveness of various solid acids, such as montmorillonite (B579905) clays, sulfated zirconia, and supported heteropolyacids like dodecatungstophosphoric acid (DTP) on K-10 clay, for the alkylation of 4-methoxyphenol (B1676288). researchgate.net These catalysts are easily separable from the reaction mixture, reducing waste and allowing for reuse. Zeolites, with their defined pore structures, also show promise in controlling the selectivity of the alkylation reaction, favoring the desired isomer and minimizing byproduct formation. researchgate.net The development of solvent-free reaction conditions is another significant trend, which has been shown to provide high yields (greater than 95%) and simplifies product purification. researchgate.net

Microwave-assisted synthesis represents another frontier, offering a method to dramatically shorten reaction times from hours to minutes and often increasing product yields. mdpi.com Additionally, innovative methods using bimetallic basic catalysts in high-pressure reactors are being explored to improve efficiency and yield in related syntheses. chemicalbook.com These green approaches not only mitigate environmental impact but also offer economic advantages through reduced energy consumption and catalyst recycling.

| Catalyst Type | Advantage | Reference |

| Solid Acids (Clays, Zeolites) | Recyclable, reduced waste, improved selectivity | researchgate.net |

| Microwave Irradiation | Reduced reaction time, energy efficiency | mdpi.com |

| Bimetallic Catalysts | Potentially higher yield and efficiency | chemicalbook.com |

| Solvent-Free Conditions | Simplified purification, reduced solvent waste | researchgate.net |

Elucidation of Complex Reaction Networks in Multicomponent Systems

The behavior of this compound and its derivatives is being explored within the context of complex chemical reaction networks (CRNs) and multicomponent reactions (MCRs). nih.govnih.gov MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials, offering high atom economy and efficiency. nih.gov

A key development in this area is the design of cleavable isocyanides derived from a hindered phenol (B47542) structure, such as 4-hydroxyl-3,5-di-tert-butyl benzyl (B1604629) isocyanide. rug.nl This derivative serves as a versatile building block in the Ugi tetrazole reaction, a four-component reaction. rug.nl The hindered phenol moiety can be easily cleaved under mild basic conditions, yielding a 5-substituted 1H-tetrazole, which is a valuable scaffold in medicinal chemistry. rug.nl This approach demonstrates the potential for creating complex molecular architectures from simple, readily available starting materials in a single, efficient step. rug.nl

The study of such systems extends beyond synthesis to understanding how these molecules interact within complex environments. The nonlinear dynamics and feedback loops inherent in CRNs are being investigated for potential applications in chemical computing and information processing, where molecules and their reactions could function as information-processing units. nih.gov Understanding how a molecule like this compound or its analogues participate in and influence these networks is a fundamental challenge that could unlock novel technological applications.

Rational Design of Next-Generation Analogues for Specific Chemical Functions

Building upon the core structure of this compound, researchers are rationally designing next-generation analogues with tailored chemical functions, particularly as advanced antioxidants. mdpi.com This design process is heavily informed by structure-activity relationship (SAR) studies, which correlate specific structural features with functional outcomes. researchgate.netnih.govnih.gov

Five key factors have been identified that influence the antioxidant activities of hindered phenolic compounds:

The stability of the phenoxyl radical formed after hydrogen donation.

The number of hydrogen atoms the molecule can donate.

The rate of hydrogen atom donation.

The ability of the resulting radical to combine with other active radicals.

The potential formation of new antioxidant species after the initial reaction. researchgate.net

By modifying the substituents on the phenolic ring, scientists can fine-tune these properties. For example, research into derivatives like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester (DBHMIE) aims to create reactive antioxidants that can be incorporated into polymer matrices, such as ABS resin, to provide long-lasting stability. nih.govresearchgate.net The concept of "nanoantioxidants," where antioxidant molecules are encapsulated or covalently attached to nanoparticles, represents a fourth generation of these compounds, designed to improve stability, bioavailability, and targeted delivery. mdpi.com

Furthermore, derivatives are being synthesized for applications beyond antioxidation. For instance, bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (B1592431) serves as a highly effective ligand in transition-metal catalysis, enabling a wide range of cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental in pharmaceutical synthesis. vulcanchem.comsigmaaldrich.com

| Analogue Type | Targeted Function | Reference |

| Polymer-Reactive Antioxidants | Long-term polymer stability | researchgate.net |

| Nanoantioxidants | Improved delivery and stability | mdpi.com |

| Phosphine Ligands | Transition-metal catalysis | sigmaaldrich.com |

| Calixarene Hybrids | Enhanced radical scavenging | researchgate.net |

Advanced Predictive Modeling for Chemical Behavior and Stability

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new phenolic compounds. Advanced predictive modeling techniques, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are being used to forecast the chemical behavior and stability of this compound and its analogues. acs.orgresearchgate.net

QSAR models establish mathematical relationships between the chemical structure of a compound and its biological or chemical activity. jst.go.jp For substituted phenols, these models correlate physicochemical descriptors—such as hydrophobicity (log P), acid dissociation constant (pKa), and O-H bond dissociation enthalpy (BDE)—with their properties. acs.orgnih.gov This allows for the in silico screening of large libraries of virtual compounds, identifying promising candidates for synthesis and testing while minimizing resource-intensive laboratory work. nih.gov

DFT calculations provide a deeper, quantum mechanical understanding of molecular properties. nih.gov These methods are used to:

Optimize molecular geometry and determine the most stable conformers. nih.gov

Calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra for structural verification. nih.gov

Analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which indicates the molecule's chemical reactivity. nih.gov

Model reaction mechanisms and calculate activation energies, providing insight into reaction pathways and stability. researchgate.net

These computational tools enable the prediction of properties like reactivity, stability, and potential toxicity, facilitating a more rational and efficient design of new molecules based on the this compound scaffold. researchgate.netresearchgate.net

| Modeling Technique | Application in Phenol Research | Key Descriptors/Outputs | Reference |

| QSAR | Predicting toxicity and biological activity | log P, pKa, Bond Dissociation Enthalpy (BDE) | acs.orgjst.go.jpnih.gov |

| DFT | Analyzing molecular structure, stability, and reactivity | HOMO/LUMO gap, Vibrational frequencies, Reaction energy barriers | nih.govresearchgate.net |

| Machine Learning (ML) | Predicting photophysical and other properties | Various calculated molecular descriptors | researchgate.net |

Q & A

Basic: What are the standard synthetic routes for 3,5-Di-tert-butyl-4-methoxyphenol, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 4-methoxyphenol with tert-butyl halides under Friedel-Crafts conditions. Optimization includes:

- Catalyst selection : Use AlCl₃ or FeCl₃ in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Stoichiometry : A 2:1 molar ratio of tert-butylating agent to phenol ensures di-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >97% purity, confirmed by HPLC .

Basic: How is structural characterization of this compound performed?

- ¹H/¹³C NMR : In deuterated DMSO, signals at δ 1.4 ppm (t-Bu, 18H), δ 3.8 ppm (OCH₃), and δ 6.7–7.0 ppm (aromatic protons) confirm substitution patterns .

- Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 237.35, aligning with the molecular formula C₁₅H₂₄O₂ .

Basic: What methods are used to assess purity, and how do solvent choices impact analysis?

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 280 nm; retention time ~8.2 min .

- Solvent effects : Low solubility in water necessitates polar aprotic solvents (e.g., DMF) for accurate quantification .

Basic: What solvents are optimal for dissolving this compound in experimental settings?

The compound is highly lipophilic. Recommended solvents:

- Non-polar : Hexane or toluene for kinetic studies.

- Polar aprotic : DMSO or DMF for solubility >10 mg/mL .

Advanced: How does this compound degrade under oxidative or thermal stress?

- Thermogravimetric analysis (TGA) : Stability up to 200°C; degradation peaks at 250°C (DSC) correlate with tert-butyl group cleavage .

- Oxidative studies : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) shows phenolic OH oxidation to quinones, monitored via UV-Vis at 400 nm .

Advanced: What role does this compound play in antioxidant mechanism studies?

- Radical scavenging : Competes with β-carotene in linoleic acid peroxidation assays (IC₅₀ ~5 µM) .

- Electron paramagnetic resonance (EPR) : Detects stable phenoxyl radicals formed during DPPH• scavenging .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in metabolic tracing?

- Synthesis of deuterated derivatives : Replace tert-butyl groups with tert-butyl-d₉ via deuteroalkylation (e.g., using CD₃I/K₂CO₃) .

- Applications : LC-MS/MS tracks deuterated metabolites in hepatic microsomal assays .

Advanced: What challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Matrix effects : Serum proteins bind the compound, reducing recovery. Mitigate via:

Advanced: How do researchers resolve contradictions in reported antioxidant efficacy data?